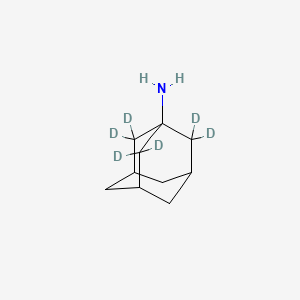
Egfr-IN-59
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr-IN-59 is a potent inhibitor of the epidermal growth factor receptor (EGFR). It has shown significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer, head and neck cancer, breast cancer, and colorectal cancer . The compound is known for its ability to induce apoptosis in cancer cells, making it a valuable tool in cancer research and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Egfr-IN-59 is synthesized through a series of chemical reactions involving multiple steps. The synthetic route typically starts with the preparation of key intermediates, followed by their coupling and functionalization to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and purity, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Egfr-IN-59 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, as well as substituted analogs with different functional groups .
Applications De Recherche Scientifique
Egfr-IN-59 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of EGFR inhibitors.
Biology: Employed in cell biology studies to investigate the effects of EGFR inhibition on cell signaling pathways and cellular processes.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including non-small cell lung cancer, head and neck cancer, breast cancer, and colorectal cancer
Industry: Utilized in the development of new EGFR inhibitors and related compounds for pharmaceutical applications
Mécanisme D'action
Egfr-IN-59 exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR). It binds to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the induction of apoptosis and the suppression of cell proliferation in cancer cells .
Comparaison Avec Des Composés Similaires
Egfr-IN-59 is compared with other similar compounds, such as:
Gefitinib: Another EGFR inhibitor with a similar mechanism of action but different chemical structure.
Afatinib: A dual EGFR and HER2 inhibitor with broader activity against various cancer types.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance mutations in EGFR.
This compound is unique in its specific binding affinity and cytotoxicity profile, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C27H23N5O4S |
|---|---|
Poids moléculaire |
513.6 g/mol |
Nom IUPAC |
4-[[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C27H23N5O4S/c1-18-17-26(31-36-18)32-37(33,34)22-14-10-20(11-15-22)28-27-23-5-3-4-6-24(23)29-25(30-27)16-9-19-7-12-21(35-2)13-8-19/h3-17H,1-2H3,(H,31,32)(H,28,29,30)/b16-9+ |
Clé InChI |
BHPUGVPSLDRNDT-CXUHLZMHSA-N |
SMILES isomérique |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)/C=C/C5=CC=C(C=C5)OC |
SMILES canonique |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)C=CC5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141233.png)

![(3S)-2-[(2S)-3,3-dimethyl-2-[(2S)-2-(methylamino)propanamido]butanoyl]-7-{[8-({1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]azetidin-3-yl}formamido)octyl]oxy}-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B15141248.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B15141255.png)



![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,6R)-4-hydroxy-6-methyl-5-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one](/img/structure/B15141288.png)



![9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141311.png)

![1-[(2R,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141320.png)
